

In-Depth Technical Guide: 4-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-fluoro-N,N-dimethylbenzenesulfonamide
Cat. No.:	B1300339

[Get Quote](#)

An Overview of its Synthesis, Properties, and Characterization for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **4-fluoro-N,N-dimethylbenzenesulfonamide** (CAS No. 383-31-3), a fluorinated aromatic sulfonamide. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this guide consolidates the known scientific data regarding its synthesis, physicochemical properties, and standard methods of characterization.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, famously integral to the development of sulfa drugs and a wide array of other therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like this compound of interest in drug discovery and materials science.

Physicochemical and Structural Data

A summary of the key identifying and physical properties of **4-fluoro-N,N-dimethylbenzenesulfonamide** is presented below. This data is fundamental for its use in experimental settings.

Property	Value	Source(s)
IUPAC Name	4-fluoro-N,N-dimethylbenzenesulfonamide	[1]
Synonyms	N,N-Dimethyl 4-fluorobenzenesulfonamide	[1]
CAS Number	383-31-3	[1]
Molecular Formula	C ₈ H ₁₀ FNO ₂ S	[1]
Molecular Weight	203.24 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]

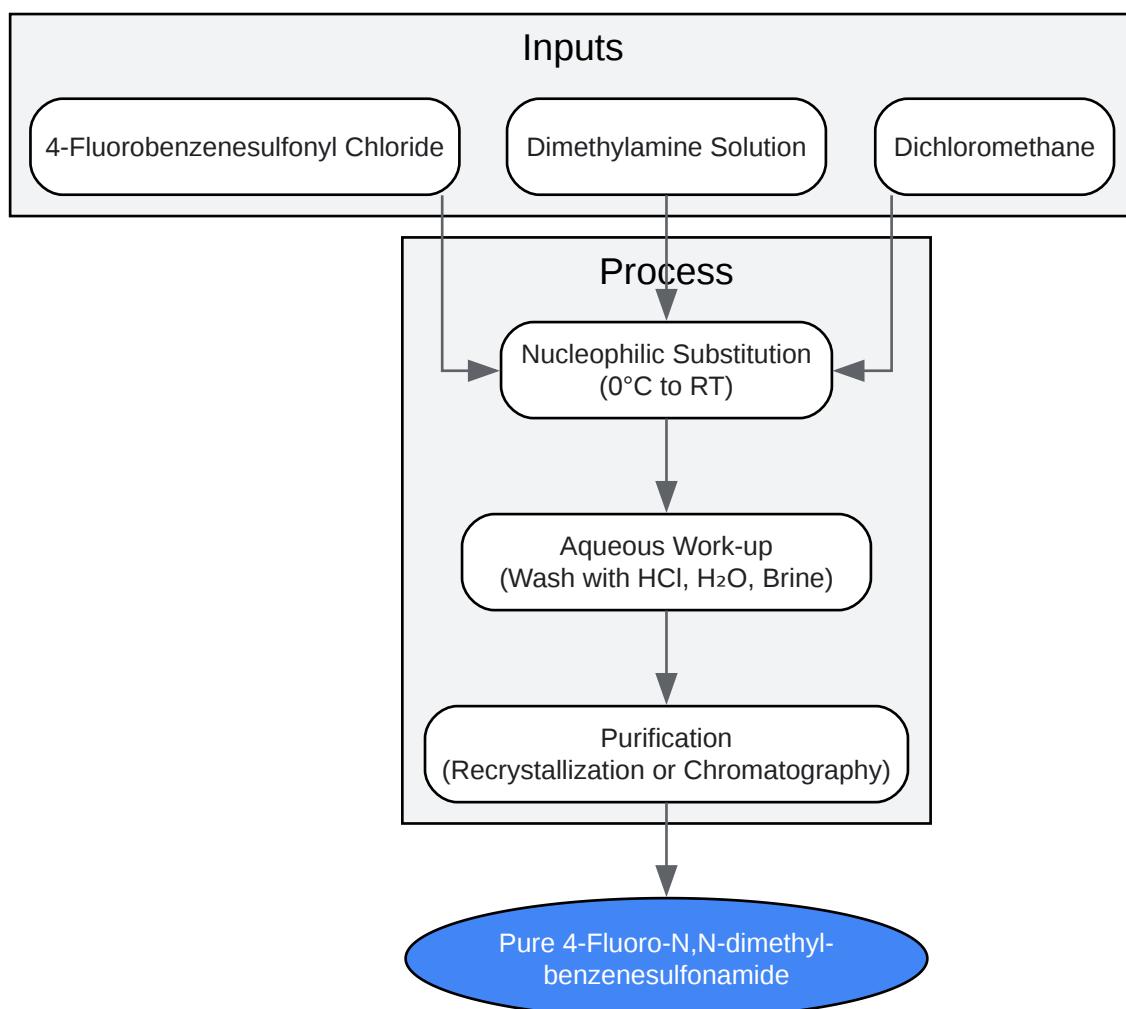
Synthesis Protocol

The synthesis of **4-fluoro-N,N-dimethylbenzenesulfonamide** is typically achieved through a nucleophilic substitution reaction. The most direct route involves the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine.

Detailed Experimental Methodology

This section outlines a representative laboratory-scale protocol for the synthesis of the title compound.

Materials & Reagents:


- 4-Fluorobenzenesulfonyl chloride
- Dimethylamine (2.0 M solution in THF or methanol)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium chloride (Brine)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard inert atmosphere glassware and magnetic stirring apparatus

Procedure:

- Reaction Setup: A solution of 4-fluorobenzenesulfonyl chloride (1.0 eq.) in dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen) and cooled to 0 °C in an ice bath.
- Nucleophilic Addition: A solution of dimethylamine (2.0 M, 2.1 eq.) is added dropwise to the stirred, cooled solution over 15-20 minutes.
- Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to ambient temperature. It is then stirred for an additional 3-5 hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Aqueous Work-up: The reaction is quenched by the addition of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is collected. The organic phase is washed sequentially with 1 M HCl, deionized water, and finally with brine.
- Isolation: The isolated organic layer is dried over anhydrous $MgSO_4$, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure **4-fluoro-N,N-dimethylbenzenesulfonamide**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-fluoro-N,N-dimethylbenzenesulfonamide**.

Spectroscopic Characterization Data

The structural confirmation of **4-fluoro-N,N-dimethylbenzenesulfonamide** relies on standard spectroscopic techniques. The table below summarizes the expected data from these analyses.

Analysis Method	Expected Observations
¹ H NMR	Aromatic protons will appear as multiplets in the aromatic region (~7.0-8.0 ppm), showing coupling to the fluorine atom and adjacent protons. The N-methyl protons will appear as a singlet further upfield (~2.7 ppm).
¹³ C NMR	Aromatic carbons will show distinct signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The N-methyl carbons will appear as a single resonance.
IR Spectroscopy	Strong characteristic absorption bands are expected for the asymmetric and symmetric S=O stretching vibrations (approx. 1340 cm ⁻¹ and 1160 cm ⁻¹). A C-F stretching band will also be present.
Mass Spectrometry	The mass spectrum should show a molecular ion peak (M ⁺) or protonated molecular ion peak ([M+H] ⁺) corresponding to the compound's molecular weight (m/z ≈ 203.04).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity of **4-fluoro-N,N-dimethylbenzenesulfonamide** or its involvement in specific cellular signaling pathways. However, the general class of sulfonamides is known for a wide range of biological activities, including antibacterial effects and enzyme inhibition (e.g., carbonic anhydrase). Any potential biological function of this specific compound would need to be determined through future screening and mechanistic studies. Consequently, no signaling pathway diagrams can be provided at this time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-fluoro-N,N-dimethylbenzenesulfonamide | C8H10FNO2S | CID 799301 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-fluoro-N,N-dimethylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300339#discovery-and-history-of-4-fluoro-n-n-dimethylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com